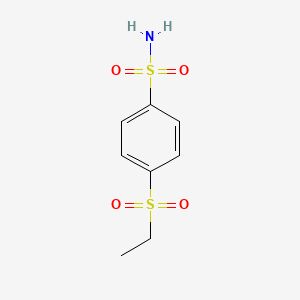

4-(Ethylsulfonyl)benzenesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C8H11NO4S2 |

|---|---|

Molekulargewicht |

249.3 g/mol |

IUPAC-Name |

4-ethylsulfonylbenzenesulfonamide |

InChI |

InChI=1S/C8H11NO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3,(H2,9,12,13) |

InChI-Schlüssel |

QRTZHLDUSRIRLX-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 4-(Ethylsulfonyl)benzenesulfonamide

General Synthetic Strategy

The synthesis of 4-(Ethylsulfonyl)benzenesulfonamide typically involves:

- Introduction of the sulfonyl group onto the benzene ring (sulfonation or chlorosulfonation).

- Conversion of sulfonyl chlorides to sulfonamides via amidation.

- Specific functionalization to introduce the ethylsulfonyl moiety.

These steps are often performed sequentially with careful control of reaction conditions such as temperature, solvent, and reagent ratios.

Detailed Stepwise Synthesis

Step 1: Chlorosulfonation of Ethylbenzene Derivative

One common approach is the chlorosulfonation of an ethyl-substituted benzene to form 4-(ethylsulfonyl)benzenesulfonyl chloride. This involves reacting the ethylbenzene derivative with chlorosulfonic acid or a mixture of sulfuric acid and phosphorus oxychloride under controlled temperature conditions (usually below 50°C during addition and 60–70°C during reaction) to introduce the sulfonyl chloride group at the para position relative to the ethyl group.

- Reagents: Ethylbenzene, chlorosulfonic acid or sulfuric acid + phosphorus oxychloride.

- Conditions: Temperature control to avoid side reactions, inert solvents such as dichloromethane or chloroform may be used to dilute reactants.

- Outcome: Formation of 4-(ethylsulfonyl)benzenesulfonyl chloride with yields typically ranging from 50% to 70% overall for the two-step process (chlorosulfonation and amidation).

Step 2: Amidation to Form 4-(Ethylsulfonyl)benzenesulfonamide

The sulfonyl chloride intermediate is then converted to the sulfonamide by reaction with ammonia or ammonium hydroxide in aqueous medium.

- Reagents: 4-(Ethylsulfonyl)benzenesulfonyl chloride, concentrated ammonium hydroxide.

- Conditions: Aqueous solution, ambient to moderate temperatures.

- Outcome: Quantitative conversion to 4-(Ethylsulfonyl)benzenesulfonamide, with the product isolated by filtration and washing to remove impurities.

Alternative Synthetic Routes

Acetylation and Chlorosulfonation Sequence (From β-Phenethylamine Derivatives)

A patented method for related sulfonamides involves starting from β-phenethylamine, undergoing acetylation, chlorosulfonation, ammonification, hydrolysis, and refinement steps to yield 4-(2-aminoethyl)benzenesulfonamide, which is structurally related to 4-(ethylsulfonyl)benzenesulfonamide.

Solvents used: Dichloromethane, chloroform, carbon tetrachloride, or dichloroethanes.

- Yields: High product yields with reduced acid consumption and waste generation.

- Notes: This method emphasizes environmental and cost benefits by minimizing chlorosulfonic acid usage and waste water load.

Stepwise Reaction Table (Example from Patent):

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Acetylation | β-Phenethylamine + Acetic acid (1:1 to 1:1.25 w/w), reflux 3-5 h | Protect amine group | Solvent: chloroform preferred |

| 2. Chlorosulfonation | Acetylate + Chlorosulfonic acid (1:1.42 to 1:3.6 w/w), 50-70°C, 2-4 h | Introduce sulfonyl chloride | Temperature control critical |

| 3. Ammonification | Sulfonyl chloride + ammonia or ammonium salts | Form sulfonamide | Solvent: dichloromethane or similar |

| 4. Hydrolysis | Sodium hydroxide solution (18-30%), 105-115°C, 3.5-6 h | Remove protecting groups, finalize sulfonamide | Followed by filtration and crystallization |

| 5. Refinement | Methanol, ethanol, water or mixtures | Purify final product |

Research-Driven Synthetic Approaches

In medicinal chemistry research, sulfonamide derivatives related to 4-(Ethylsulfonyl)benzenesulfonamide have been synthesized via multi-step routes involving protection, substitution, and coupling reactions. For example, sulfonamide side chains are introduced by reacting amines with arylsulfonyl chlorides in the presence of bases like triethylamine in dichloromethane, followed by deprotection steps.

Comparative Summary of Preparation Methods

Analyse Chemischer Reaktionen

Nucleophilic Acylation

The sulfonamide group (-SO₂-NH₂) undergoes N-acylation when treated with acylating agents. For example:

-

Reaction with acetyl chloride in the presence of triethylamine (as base) yields the N-acetyl derivative. This reaction typically proceeds in dichloromethane or ethanol at room temperature, achieving yields of ~89% for structurally similar compounds .

Mechanism :

-

Deprotonation of the sulfonamide NH₂ group by a base.

-

Nucleophilic attack on the acyl chloride’s carbonyl carbon.

Reduction Reactions

The sulfonyl (-SO₂-) group can be reduced under controlled conditions:

-

Lithium aluminum hydride (LiAlH4) reduces the sulfonyl group to a thiol (-SH) or sulfinic acid (-SO₂H).

-

Catalytic hydrogenation (H₂/Pd) may further reduce intermediates to alkanes, though this is less common for sulfonamides.

Example Conditions :

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | Thiol derivative |

| H₂/Pd-C | Ethanol | 50–80°C | Sulfinic acid |

Hydrolysis

Sulfonamides are generally resistant to hydrolysis, but harsh conditions can cleave the S-N bond:

Wissenschaftliche Forschungsanwendungen

4-(Ethylsulfonyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.

Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

Materials Science: It is used in the development of advanced materials, including polymers and coatings.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(Ethylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity

Several benzenesulfonamide derivatives with substituted aryl or heterocyclic groups demonstrate superior antimicrobial activity compared to 4-(ethylsulfonyl)benzenesulfonamide. For example:

- Compound 11: 4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide exhibits broad-spectrum antimicrobial activity due to the electron-withdrawing 4-chloro-benzoyl group, which enhances membrane penetration .

- Compound 18: 4-[1-(2-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide shows enhanced efficacy against Gram-positive bacteria, attributed to the ortho-chloro substitution pattern .

Table 1: Antimicrobial Activity Comparison

Anticancer Activity

The ethylsulfonyl group contributes to moderate cytotoxicity, but analogs with thioureido or quinoxaline moieties show superior potency:

- Compound 9: 4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide demonstrates an IC₅₀ of 15.6 mmol L⁻¹ against HEPG2 liver cancer cells, outperforming doxorubicin (IC₅₀ = 71.8 mmol L⁻¹). The thioureido group facilitates DNA intercalation, while the ethylbenzoate enhances lipophilicity .

- Compound 18: 4-[1-(2-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide shows IC₅₀ = 35 μg/mL against HCT116 colon cancer cells, likely due to chloro-benzoyl-induced apoptosis .

Table 2: Cytotoxicity Comparison

| Compound | Target Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| 4-(Ethylsulfonyl)benzenesulfonamide | Not reported | Not available | - |

| Compound 9 | HEPG2 | 15.6 mmol L⁻¹ | |

| Compound 18 | HCT116 | 35 μg/mL |

Enzyme Inhibition and Structural Flexibility

- Carbonic Anhydrase Inhibitors: Homologation of the benzenesulfonamide chain (e.g., 4-(aminoethyl)benzenesulfonamide) improves binding to carbonic anhydrase isoforms. The ethylsulfonyl group may mimic carboxylate interactions but lacks the flexibility of aminoethyl derivatives .

- Sulfonylurea Herbicides: Compounds like rimsulfuron (N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl)-2-pyridinesulfonamide) share the ethylsulfonyl moiety but are optimized for plant enzyme inhibition, highlighting substituent-dependent applications .

Mechanistic Insights and Pharmacological Potential

- Anti-inflammatory Activity: Analogs such as 4-[(diphenylmethylene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide exhibit docking affinity comparable to diclofenac, suggesting the ethylsulfonyl group could be modified with electron-rich substituents for enhanced COX-2 inhibition .

- Radiosensitization : Thioureido derivatives (e.g., Compound 9) enhance γ-irradiation efficacy in cancer therapy, a property yet unexplored in ethylsulfonyl analogs .

Biologische Aktivität

4-(Ethylsulfonyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that elucidate its biological activity, mechanisms of action, and pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides, including 4-(ethylsulfonyl)benzenesulfonamide, exhibit significant antibacterial properties. For instance:

- Antibacterial Efficacy : Compounds structurally similar to 4-(ethylsulfonyl)benzenesulfonamide have shown potent activity against both Gram-positive and Gram-negative bacteria. In one study, several derivatives exhibited inhibition rates of up to 80% against Staphylococcus aureus at a concentration of 50 µg/mL .

- Anti-biofilm Activity : The same compounds demonstrated significant inhibition of biofilm formation, with some derivatives achieving inhibition rates as high as 79% against Klebsiella pneumoniae .

Anticancer Activity

The anticancer potential of 4-(ethylsulfonyl)benzenesulfonamide has also been explored:

- Induction of Apoptosis : In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that certain analogues could induce apoptosis significantly. For example, one analogue led to a 22-fold increase in annexin V-FITC positive cells, indicating a strong apoptotic effect .

- Enzyme Inhibition : The compound has been demonstrated to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition was characterized by an IC50 value ranging from 10.93 to 25.06 nM, showcasing its selectivity for CA IX over CA II .

The biological activity of 4-(ethylsulfonyl)benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound targets specific enzymes such as carbonic anhydrases, which play crucial roles in tumor growth and bacterial survival.

- Cellular Uptake : Studies using high-performance liquid chromatography (HPLC) have shown effective cellular uptake in cancer cell lines, suggesting favorable pharmacokinetic properties .

Pharmacokinetics and ADMET Properties

Predictive studies on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound indicate promising pharmacokinetic properties:

- Solubility and Permeability : Theoretical models suggest that the compound exhibits good solubility and permeability across biological membranes, which is critical for effective drug delivery .

- Toxicity Profiles : Initial assessments indicate low toxicity levels in vitro, making it a candidate for further development in therapeutic applications .

Case Studies

A detailed examination of case studies involving similar compounds provides insight into the potential applications of 4-(ethylsulfonyl)benzenesulfonamide:

- Cardiovascular Effects : Research on related sulfonamides indicates they can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, derivatives were shown to decrease perfusion pressure in isolated rat heart models, suggesting potential cardiovascular benefits or risks .

- Combination Therapies : The efficacy of combining sulfonamide derivatives with other agents has been explored, showing enhanced antibacterial activity when used alongside cell-penetrating peptides .

Q & A

Q. What is the recommended synthetic route for 4-(Ethylsulfonyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves sulfonylation of an appropriate amine precursor. A validated approach includes:

- Reacting benzenesulfonyl chloride derivatives with ethylsulfonyl-containing amines in dry acetone under inert conditions.

- Adding pyridine (0.1–1.0 equiv.) as a base to neutralize HCl byproducts .

- Stirring the mixture for 12–24 hours at room temperature, followed by solvent evaporation under reduced pressure.

- Purification via recrystallization or column chromatography (e.g., ethyl acetate/hexane) .

Key Validation: Confirm intermediates using thin-layer chromatography (TLC) and final product purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing 4-(Ethylsulfonyl)benzenesulfonamide?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to identify protons (e.g., ethylsulfonyl methyl/methylene groups at δ 1.2–1.5 ppm) and aromatic sulfonamide signals (δ 7.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H] at m/z 259.3) .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in sulfonamide groups) .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence biological activity in enzyme inhibition studies?

Methodological Answer:

- Electron-Withdrawing Effects : The ethylsulfonyl group enhances electrophilicity, improving binding to serine proteases (e.g., trypsin-like enzymes) via covalent interactions with catalytic residues .

- SAR Insights : Compare with analogs (e.g., trifluoromethyl or tert-butyl substituents) to assess steric/electronic contributions. For example, ethylsulfonyl derivatives in sulfonylurea herbicides (e.g., rimsulfuron) show prolonged herbicidal activity due to metabolic stability .

Experimental Design : Perform enzymatic assays (IC determination) and molecular docking (e.g., AutoDock Vina) to map binding poses .

Q. What strategies address contradictions in reported bioactivity data for sulfonamide derivatives?

Methodological Answer:

- Purity Assessment : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates or degradation products) .

- Model Variability : Standardize in vitro assays (e.g., fixed cell lines vs. primary cultures) and validate in vivo models (e.g., murine pharmacokinetic studies) .

- Meta-Analysis : Cross-reference data from structural analogs (e.g., celecoxib derivatives) to identify substituent-specific trends .

Q. How can computational methods optimize the design of 4-(Ethylsulfonyl)benzenesulfonamide derivatives?

Methodological Answer:

- QSAR Modeling : Use descriptors like logP, molar refractivity, and Hammett constants to predict bioavailability and target affinity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and regioselectivity in further functionalization .

- MD Simulations : Simulate ligand-protein dynamics (e.g., COX-2 binding pockets) to refine substituent placement .

Data Contradiction Analysis

Q. Why do solubility profiles vary across sulfonamide derivatives?

Resolution Strategy:

- Crystallography : Compare crystal structures (e.g., hydrogen-bonding motifs in 4-methyl vs. ethylsulfonyl analogs) to explain solubility differences .

- Co-Solvent Screening : Test solubility in DMSO/water mixtures or PEG-based formulations to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.